Cas no 866843-10-9 (8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)

8-3-(Benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a quinoline core modified with a benzenesulfonyl group at the 3-position and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 8-position. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for applications in medicinal chemistry and material science. The spirocyclic framework contributes to conformational rigidity, which can improve binding selectivity in biological systems. The benzenesulfonyl group may further modulate electronic and steric characteristics, facilitating interactions with target molecules. This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems or as a scaffold for drug discovery.
8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane structure
866843-10-9 structure
商品名:8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane
CAS番号:866843-10-9
MF:C22H22N2O4S
メガワット:410.486084461212
CID:5853852
PubChem ID:5640193

8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
    • 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[3-(phenylsulfonyl)-4-quinolinyl]-
    • 866843-10-9
    • AKOS001864868
    • IDI1_028561
    • 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)quinoline
    • ChemDiv3_011003
    • SCHEMBL8241034
    • F1605-0833
    • HMS1504E03
    • 8-(3-(phenylsulfonyl)quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
    • 8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane
    • インチ: 1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2
    • InChIKey: CDDJBTQEYIFONM-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCN(C3C4C(N=CC=3S(C3=CC=CC=C3)(=O)=O)=CC=CC=4)CC2)OCC1

計算された属性

  • せいみつぶんしりょう: 410.13002836g/mol
  • どういたいしつりょう: 410.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 77.1Ų

8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1605-0833-10mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1605-0833-1mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-0833-75mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1605-0833-4mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-0833-2μmol
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0833-20μmol
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1605-0833-40mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1605-0833-25mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1605-0833-2mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0833-100mg
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
866843-10-9 90%+
100mg
$248.0 2023-05-17

8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 関連文献

8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decaneに関する追加情報

Introduction to 8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane and Its Significance in Modern Chemical Research

8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane, identified by its CAS number 866843-10-9, represents a fascinating compound in the realm of organic chemistry and pharmaceutical innovation. This spirocyclic structure, featuring a benzenesulfonyl group and a quinoline moiety, has garnered attention due to its unique molecular architecture and potential biological activities. The compound's intricate framework, comprising an azaspiro ring system interconnected with a diether bridge, positions it as a promising candidate for further exploration in drug discovery and material science.

The significance of 8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane is underscored by its structural features, which are reminiscent of several bioactive molecules reported in recent literature. The quinoline scaffold, a well-known pharmacophore, is frequently associated with antimicrobial, antimalarial, and anticancer properties. In contrast, the presence of a benzenesulfonyl group often enhances binding affinity to biological targets, making this compound particularly intriguing for medicinal chemists.

Recent advancements in computational chemistry have enabled the virtual screening of such complex molecules to predict their interactions with biological receptors. Studies have demonstrated that the spirocyclic core of 866843-10-9 can modulate enzyme activity by inducing conformational changes that disrupt normal catalytic cycles. This has implications for the development of novel inhibitors targeting diseases associated with aberrant enzyme function.

The diether bridge in 8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane contributes to its solubility and stability under various conditions, making it a versatile intermediate in synthetic chemistry. Researchers have leveraged this property to develop novel synthetic pathways that could be applied to other heterocyclic compounds. The azaspiro ring system itself is known for its ability to engage in multiple hydrogen bonding interactions, which can be exploited to enhance drug-receptor binding affinities.

In the context of drug discovery, the benzenesulfonyl group serves as a critical pharmacophoric element. It has been shown to interact with specific amino acid residues in protein targets, leading to potent inhibition or activation of biological pathways. For instance, derivatives of this moiety have been investigated for their potential in treating neurological disorders by modulating neurotransmitter receptor activity. The quinoline component further extends these possibilities by providing additional binding pockets within the target proteins.

The integration of computational modeling and experimental validation has been pivotal in understanding the behavior of CAS no 866843-10-9. High-resolution crystal structures have revealed detailed insights into how this compound interacts with biological targets at the atomic level. These structural insights have guided medicinal chemists in designing analogs with improved pharmacokinetic profiles and reduced side effects.

The spirocyclic nature of 866843-10-9 also lends itself to applications beyond traditional pharmaceuticals. Its rigid framework can be exploited in the design of functional materials such as liquid crystals or organic semiconductors. The ability to fine-tune electronic properties through structural modifications makes this compound an attractive candidate for next-generation electronic devices.

Current research is exploring the potential of 866843-10-9 as a scaffold for developing antiviral agents. Preliminary studies suggest that its unique architecture can interfere with viral replication by inhibiting key enzymes involved in viral polymerization processes. This aligns with global efforts to discover novel therapeutics against emerging infectious diseases.

The diether bridge not only enhances solubility but also provides a site for further functionalization through chemical reactions such as oxidation or reduction. This flexibility allows chemists to tailor the compound's properties for specific applications, whether it be improving bioavailability or enhancing metabolic stability.

Another area of interest is the use of CAS no 866843-10-9 in photodynamic therapy (PDT). The quinoline moiety can absorb light at specific wavelengths, generating reactive oxygen species that selectively target cancer cells while minimizing damage to healthy tissue. Researchers are investigating how structural modifications can optimize these photophysical properties for clinical applications.

The benzenesulfonyl group's ability to form stable complexes with metal ions has also been explored as a potential therapeutic strategy. Metallo-drugs are gaining traction due to their unique mechanisms of action and high selectivity for disease-specific targets. By incorporating metal-binding sites into the molecular framework of 866843-10-9, scientists aim to develop compounds that can deliver metal ions directly to pathological sites.

In conclusion,CAS no 866843–10–9 represents a multifaceted compound with significant potential across multiple domains of chemical research and pharmaceutical development。 Its intricate structure, featuring both benzenesulfonyl and quinolin–4–yl moieties, coupled with an azaspiro ring system, positions it as a valuable scaffold for further exploration。 Ongoing studies continue to uncover new applications, from drug discovery to advanced materials, underscoring the importance of continued research into this remarkable molecule。

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.